(S)-Alaproclate

Description

Properties

IUPAC Name |

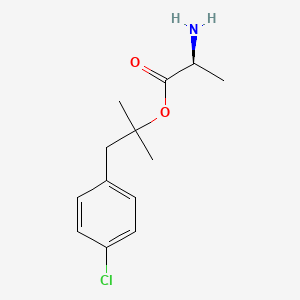

[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSPJBYOKQPKCD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66171-75-3 | |

| Record name | Alaproclate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066171753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALAPROCLATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G464BXD52M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Alaproclate: A Comprehensive Technical Guide on Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Alaproclate is the levorotatory enantiomer of Alaproclate, a selective serotonin reuptake inhibitor (SSRI) developed in the 1970s.[1] While the development of Alaproclate was discontinued, the study of its enantiomers remains relevant for understanding the stereoselective interactions of SSRIs with their biological targets. It has been reported that the S-(-)-enantiomer of Alaproclate is more potent than the R-(+)-enantiomer, highlighting the importance of stereochemistry in its pharmacological activity.[1] This technical guide provides a detailed overview of the synthesis pathway for this compound and a comprehensive summary of its chemical properties.

Chemical Properties of this compound

The chemical and physical properties of this compound are summarized in the table below. This data is essential for its characterization, formulation, and quality control.

| Property | Value | Reference |

| IUPAC Name | (2S)-1-(4-chlorophenyl)-2-methylpropan-2-yl 2-aminopropanoate | [2] |

| CAS Number | 66171-75-3 (this compound hydrochloride) | [3] |

| Molecular Formula | C13H18ClNO2 | [2] |

| Molecular Weight | 255.74 g/mol | [2] |

| Appearance | White to off-white crystalline powder (for hydrochloride salt) | General knowledge for similar compounds |

| Solubility | Soluble in water (for hydrochloride salt) | General knowledge for similar compounds |

Synthesis Pathway

Racemic Synthesis of Alaproclate

The synthesis of racemic Alaproclate proceeds in a three-step sequence starting from methyl 4-chlorophenylacetate.

Experimental Protocol for Racemic Synthesis:

-

Step 1: Grignard Reaction. To a solution of methyl 4-chlorophenylacetate in an anhydrous ether solvent (e.g., diethyl ether or THF), methylmagnesium iodide is added dropwise at a controlled temperature (typically 0 °C). The reaction mixture is then stirred until completion, followed by quenching with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield 1-(4-chlorophenyl)-2-methyl-2-propanol.

-

Step 2: Esterification. The tertiary alcohol obtained in the previous step is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., pyridine or triethylamine). 2-Bromopropionyl bromide is then added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred until completion, followed by washing with aqueous acid, aqueous base, and brine. The organic layer is dried and concentrated to give 1-(4-chlorophenyl)-2-methylpropan-2-yl 2-bromopropanoate.

-

Step 3: Amination. The bromoester is dissolved in a suitable solvent (e.g., ethanol) and treated with an excess of ammonia (either as a gas or a concentrated aqueous solution). The reaction is typically carried out in a sealed vessel at elevated temperature and pressure. After the reaction is complete, the solvent is removed, and the residue is purified by chromatography to afford racemic Alaproclate.

Chiral Resolution of Racemic Alaproclate

The separation of the (S)- and (R)-enantiomers of Alaproclate can be achieved by forming diastereomeric salts with a chiral resolving agent. Given that Alaproclate is a basic compound (due to the primary amine), a chiral acid such as (+)-tartaric acid is a suitable resolving agent.

Experimental Protocol for Chiral Resolution:

-

Diastereomeric Salt Formation. Racemic Alaproclate is dissolved in a suitable solvent, such as ethanol or methanol. An equimolar amount of (+)-tartaric acid, also dissolved in the same solvent, is added to the solution. The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly to room temperature.

-

Fractional Crystallization. Due to the different spatial arrangements, the two diastereomeric salts—this compound-(+)-tartrate and (R)-Alaproclate-(+)-tartrate—will have different solubilities. The less soluble diastereomer will crystallize out of the solution first. The crystals are collected by filtration. The process of recrystallization from the same solvent can be repeated to improve the diastereomeric purity.

-

Liberation of the Free Base. The isolated diastereomeric salt (e.g., this compound-(+)-tartrate) is treated with a base, such as an aqueous solution of sodium hydroxide or potassium carbonate, to neutralize the tartaric acid and liberate the free base of this compound.

-

Extraction and Purification. The free this compound is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous salt, and the solvent is evaporated to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) can be determined using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical properties of this compound. The racemic synthesis is a straightforward process, and the subsequent chiral resolution offers a viable pathway to obtain the desired enantiomerically pure compound. The detailed protocols and tabulated chemical data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are interested in the stereoselective aspects of SSRIs and related compounds. Further research into direct asymmetric synthesis routes could provide more efficient methods for the production of this compound.

References

Alaproclate: A Technical Deep Dive into an Early Selective Serotonin Reuptake Inhibitor

An In-depth Technical Guide on the Discovery, Development, and Discontinuation of Alaproclate

Abstract

Alaproclate (developmental code name GEA 654) emerged in the 1970s from the laboratories of the Swedish pharmaceutical company Astra AB (now AstraZeneca) as one of the pioneering selective serotonin reuptake inhibitors (SSRIs).[1] Its development marked a significant step towards a new generation of antidepressants with a more targeted mechanism of action and a potentially improved side-effect profile compared to the then-dominant tricyclic antidepressants. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, pharmacokinetics, and the eventual discontinuation of Alaproclate. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into the preclinical and clinical investigations of this early SSRI.

Introduction: The Dawn of Selective Serotonin Reuptake Inhibition

The development of Alaproclate took place against the backdrop of the monoamine hypothesis of depression, which posited that a deficiency in neurotransmitters like serotonin and norepinephrine was a key factor in the pathophysiology of depressive disorders. Tricyclic antidepressants (TCAs), the standard of care at the time, acted by inhibiting the reuptake of both serotonin and norepinephrine, but their broad pharmacological activity, including effects on muscarinic, histaminic, and adrenergic receptors, led to a range of undesirable side effects. This created a clear medical need for more selective agents. Astra AB, a company with a growing focus on research and development, was among the pharmaceutical firms seeking to develop antidepressants with a more specific mechanism of action.[2][3] Alaproclate was one of their promising candidates, designed to selectively target the serotonin transporter.

Discovery and Development History

Alaproclate was synthesized and developed by Astra AB in the 1970s.[1] It was one of the first compounds, alongside zimelidine and indalpine, to be classified as a selective serotonin reuptake inhibitor.[1] Preclinical studies in the late 1970s and early 1980s demonstrated its potential as an antidepressant. However, the development of Alaproclate was ultimately halted due to the emergence of hepatotoxicity in animal studies.[1] This adverse finding, a significant concern in drug development, led to the discontinuation of its clinical progression.

Synthesis of Alaproclate

The chemical synthesis of Alaproclate involves a multi-step process. While the specific, detailed industrial synthesis protocol used by Astra AB is not publicly available, the general synthetic route has been described in the scientific literature.

Experimental Protocol: General Synthesis of Alaproclate

Disclaimer: The following is a generalized protocol based on published chemical principles. The exact reaction conditions, solvents, and purification methods used by Astra AB may have differed.

Step 1: Grignard Reaction

Methyl 4-chlorophenylacetate is reacted with methylmagnesium iodide in an appropriate etheral solvent (e.g., diethyl ether or tetrahydrofuran). This Grignard reaction forms the tertiary alcohol, 1-(4-chlorophenyl)-2-methyl-2-propanol.

Step 2: Acylation

The resulting tertiary alcohol is then acylated using 2-bromopropionyl bromide. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.

Step 3: Amination

The final step involves the treatment of the ester intermediate with ammonia. This nucleophilic substitution reaction replaces the bromine atom with an amino group, yielding Alaproclate.

Purification and Characterization:

The final product would be purified using standard techniques such as crystallization or column chromatography. Characterization would involve methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the compound.

Mechanism of Action

Alaproclate's primary mechanism of action is the selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake.[1] It also exhibits a secondary activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1]

Selective Serotonin Reuptake Inhibition

Alaproclate binds to the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic cleft. By blocking this transporter, Alaproclate increases the concentration and prolongs the duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

Caption: Alaproclate inhibits the serotonin transporter (SERT), increasing synaptic serotonin levels.

Experimental Protocol: In Vivo Serotonin Reuptake Inhibition (H 75/12-Method)

Disclaimer: The following is a generalized protocol based on the "H 75/12-method" cited in the literature. The exact parameters used in the studies with Alaproclate may have varied.

Objective: To assess the in vivo inhibition of serotonin reuptake by Alaproclate.

Principle: The compound H 75/12 (4-methyl-α-ethyl-m-tyramine) causes a depletion of brain serotonin levels. A drug that inhibits serotonin reuptake will prevent the uptake of H 75/12 into serotonergic neurons, thus counteracting the depletion of serotonin.

Animals: Male Wistar rats.

Procedure:

-

Animals are divided into control and experimental groups.

-

The experimental group receives a subcutaneous injection of Alaproclate at various doses. The control group receives the vehicle.

-

After a predetermined time (e.g., 30 minutes), all animals receive an intraperitoneal injection of H 75/12 (e.g., 15 mg/kg).

-

After a further incubation period (e.g., 2 hours), the animals are euthanized, and their brains are rapidly dissected.

-

Brain regions of interest (e.g., hippocampus, striatum) are homogenized.

-

Serotonin levels in the brain homogenates are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

Data Analysis: The percentage inhibition of H 75/12-induced serotonin depletion is calculated for each dose of Alaproclate. An ED50 value (the dose that produces 50% of the maximum effect) can then be determined.

Non-Competitive NMDA Receptor Antagonism

In addition to its effects on serotonin reuptake, Alaproclate was found to act as a non-competitive antagonist at the NMDA receptor. This action is distinct from its SSRI properties and suggests a more complex pharmacological profile. The S-(-)-enantiomer was found to be more potent than the R-(+)-enantiomer in this regard.

Caption: Alaproclate non-competitively blocks the NMDA receptor ion channel, inhibiting calcium influx.

Experimental Protocol: NMDA Receptor Antagonism using Fluorescent Indicators

Disclaimer: The following is a generalized protocol based on standard methods for assessing NMDA receptor activity. The specific details of the assays used for Alaproclate are not fully available.

Objective: To determine the effect of Alaproclate on NMDA receptor-mediated calcium influx.

Principle: Activation of NMDA receptors leads to an influx of calcium ions into the neuron. This change in intracellular calcium concentration can be measured using fluorescent calcium indicators like Fura-2. A non-competitive antagonist will block this calcium influx in a manner that is not overcome by increasing the concentration of the agonist (glutamate).

Cell Culture: Primary cultures of rat cerebellar granule cells or a suitable neuronal cell line expressing NMDA receptors.

Procedure:

-

Cells are cultured on glass coverslips.

-

The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

The coverslips are mounted in a perfusion chamber on the stage of a fluorescence microscope.

-

Cells are perfused with a physiological salt solution.

-

Baseline fluorescence is recorded.

-

The cells are then exposed to a solution containing NMDA and a co-agonist like glycine to stimulate calcium influx.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured.

-

The experiment is repeated in the presence of varying concentrations of Alaproclate to determine its inhibitory effect.

-

To confirm non-competitive antagonism, the experiment can be repeated with a fixed concentration of Alaproclate and varying concentrations of NMDA.

Data Analysis: The fluorescence ratio (e.g., 340nm/380nm for Fura-2) is calculated to represent the intracellular calcium concentration. The inhibitory effect of Alaproclate is quantified, and an IC50 value (the concentration that produces 50% inhibition) is determined.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in humans revealed that Alaproclate is rapidly absorbed after oral administration.

| Parameter | Value | Species |

| Elimination Half-Life | 7.1 ± 0.9 hours | Human |

| Plasma Protein Binding | 82 ± 1% | Human |

Data from a study in patients with dementia of the Alzheimer type.

The metabolism of Alaproclate likely involves hepatic pathways, a common feature of many psychotropic drugs.

Clinical Trials

Alaproclate was investigated in clinical trials for the treatment of depression and senile dementia.

Depression

An open-label study in patients with depression showed that a daily dose of 200 mg of Alaproclate resulted in clinical improvement in 7 out of 10 patients, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS).[4] Another open study in a drug-resistant group of depressed patients also suggested an antidepressant effect.[5] However, these were small, open-label studies, and larger, controlled trials would have been necessary to definitively establish efficacy.

Senile Dementia

A study in 12 patients with dementia of the Alzheimer type showed a positive effect of Alaproclate on emotional functions in five of the patients.[6] This suggested a potential therapeutic role in managing the behavioral and psychological symptoms of dementia.

Discontinuation of Development: Hepatotoxicity

The development of Alaproclate was discontinued due to the observation of liver complications in rodent studies.[1] This finding of hepatotoxicity was a major safety concern that ultimately led to the termination of the drug's development program.

Experimental Protocol: General Rodent Hepatotoxicity Study

Disclaimer: The specific protocol for the hepatotoxicity studies of Alaproclate is not publicly available. The following is a generalized protocol based on standard preclinical toxicology practices.

Objective: To assess the potential for Alaproclate to cause liver damage in a rodent model.

Animals: Male and female rats (e.g., Sprague-Dawley) and/or mice.

Procedure:

-

Dose Range-Finding Study: A preliminary study is conducted to determine the maximum tolerated dose (MTD) of Alaproclate.

-

Main Study: Animals are divided into a control group (receiving vehicle) and at least three dose groups (low, mid, and high doses of Alaproclate, with the high dose typically being the MTD).

-

The drug is administered orally once daily for a specified duration (e.g., 28 or 90 days).

-

In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

-

Clinical Pathology: Blood samples are collected at specified time points for analysis of liver function markers, including:

-

Alanine aminotransferase (ALT)

-

Aspartate aminotransferase (AST)

-

Alkaline phosphatase (ALP)

-

Total bilirubin

-

-

Terminal Procedures: At the end of the study, animals are euthanized. A gross pathological examination of all organs is performed.

-

Organ Weights: The liver is weighed.

-

Histopathology: The liver and other major organs are preserved, processed, and examined microscopically by a veterinary pathologist for any signs of cellular damage, inflammation, or other abnormalities.

Data Analysis: Statistical analysis is performed to compare the findings in the drug-treated groups with the control group. A determination is made regarding the dose-response relationship of any observed toxicity.

Conclusion

Alaproclate represents an important chapter in the history of psychopharmacology. As one of the first selective serotonin reuptake inhibitors, it embodied the shift towards more targeted and potentially safer antidepressant medications. Its dual mechanism of action, involving both serotonin reuptake inhibition and NMDA receptor antagonism, made it a pharmacologically intriguing compound. However, the discovery of hepatotoxicity in preclinical animal models ultimately led to the cessation of its development. The story of Alaproclate serves as a critical reminder of the rigorous safety standards in drug development and the unforeseen challenges that can arise on the path from a promising molecule to a therapeutic agent. While it never reached the market, the research and development efforts behind Alaproclate contributed to the broader understanding of SSRIs and paved the way for the successful development of other drugs in this class that have since transformed the treatment of depression and other psychiatric disorders.

References

- 1. Preclinical toxicological evaluation of sertraline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alaproclate: a pharmacokinetic and biochemical study in patients with dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 5. Annual Reports [astrazeneca.com]

- 6. Alaproclate--an open clinical study in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Alaproclate: A Technical Guide to a Selective Serotonin Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Alaproclate is a selective serotonin reuptake inhibitor (SSRI) that was developed in the 1970s as a potential antidepressant. While its development was discontinued due to observations of hepatotoxicity in preclinical studies, its distinct pharmacological profile continues to be of interest for research and drug development.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as an SSRI, its secondary activity as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its pharmacokinetic properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of associated signaling pathways and workflows to support further investigation and understanding of this compound.

Introduction

Alaproclate, developed by Astra AB, was one of the first selective serotonin reuptake inhibitors.[1][2] It is a chiral molecule, with the (S)-enantiomer being the more pharmacologically active form.[3] The primary mechanism of action of this compound is the blockade of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[4][5] Additionally, this compound exhibits non-competitive antagonist activity at the NMDA receptor.[1][3] This dual activity makes it a compound of interest for studying the interplay between serotonergic and glutamatergic systems in neuropsychiatric disorders.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Alaproclate, with a focus on the (S)-enantiomer where specified.

Table 1: Serotonin Transporter (SERT) Binding Affinity

| Ligand | Preparation | K_D_ (nM) | Reference |

| ³H-Alaproclate | Rat cerebral cortex membranes | ~1 and 28 (proadifen-displaceable) | [6] |

| ³H-Alaproclate | Rat cerebral cortex membranes | 1 and 6 (proadifen-non-displaceable) | [6] |

Note: The enantiomeric form of the radiolabeled Alaproclate was not explicitly specified in the abstract.

Table 2: NMDA Receptor Antagonist Activity

| Compound | Parameter | Value (µM) | Experimental System | Reference |

| Alaproclate | IC₅₀ | 0.3 | Cerebellar granule cells | [3] |

| This compound | Potency | More potent than (R)-enantiomer | Cerebellar granule cells | [3] |

Table 3: Pharmacokinetic Properties of Alaproclate

| Parameter | Value | Species | Reference |

| Plasma Elimination Half-life | 3.0 - 3.5 hours | Human | [7] |

| Peak Plasma Level | ~1.5 hours | Human | [7] |

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT). By binding to SERT, it blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and duration of serotonin in the synapse. This enhanced serotonergic neurotransmission is believed to be the basis for its antidepressant effects.

Mechanism of Action of this compound at the Serotonergic Synapse.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Radioligand Binding Assay for SERT Affinity

This protocol is based on the methodology described for assessing the binding of ³H-alaproclate to rat cerebral cortex membranes.[6]

Objective: To determine the binding affinity (K_D_) of this compound for the serotonin transporter.

Materials:

-

Rat cerebral cortex tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

³H-(S)-Alaproclate (radioligand)

-

Unlabeled this compound

-

Glass fiber filters

-

Scintillation fluid

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

-

Binding Assay: Incubate the prepared membranes with varying concentrations of ³H-(S)-Alaproclate in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the K_D_ and B_max_ values.

Workflow for Radioligand Binding Assay.

In Vivo Microdialysis for Extracellular Serotonin Levels

This protocol is a generalized procedure for in vivo microdialysis to measure the effect of this compound on extracellular serotonin levels in the brain.

Objective: To assess the in vivo efficacy of this compound in increasing synaptic serotonin concentrations.

Materials:

-

Live, freely moving rats or mice

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

Fraction collector

-

HPLC system with electrochemical detection

Procedure:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus, prefrontal cortex).

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with aCSF at a constant low flow rate.

-

Baseline Collection: Collect baseline dialysate samples to establish basal extracellular serotonin levels.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

-

Analysis: Analyze the collected dialysate samples for serotonin concentration using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and analyze the time course of the effect.

Workflow for In Vivo Microdialysis Experiment.

Conclusion

This compound is a potent selective serotonin reuptake inhibitor with additional non-competitive NMDA receptor antagonist properties. While its clinical development was halted, the unique pharmacology of this compound makes it a valuable tool for research into the roles of the serotonergic and glutamatergic systems in brain function and disease. The data and protocols presented in this guide are intended to provide a comprehensive resource for scientists and researchers in the field of drug development and neuroscience. Further investigation into the specific binding kinetics of the (S)-enantiomer at the human serotonin transporter and its functional consequences is warranted to fully elucidate its therapeutic potential and molecular mechanisms.

References

- 1. Alaproclate - Wikipedia [en.wikipedia.org]

- 2. Alaproclate | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stereoselective high-affinity binding of 3H-alaproclate to membranes from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of alaproclate on antipyrine metabolite formation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Alaproclate as a Non-Competitive NMDA Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Alaproclate, the levorotatory enantiomer of Alaproclate, is a potent and reversible non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides an in-depth technical overview of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and experimental workflows. As a non-competitive antagonist, this compound offers a distinct pharmacological profile with potential therapeutic implications.

Introduction to this compound and NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission and plasticity in the central nervous system. Its dysregulation is implicated in numerous neurological and psychiatric disorders. NMDA receptor antagonists are classified based on their mechanism of action, including competitive, uncompetitive, and non-competitive antagonists.

This compound falls into the category of non-competitive antagonists. These molecules do not compete with the agonist (glutamate) or co-agonist (glycine/D-serine) for their binding sites. Instead, they are thought to bind to a distinct site on the receptor-channel complex, inducing a conformational change that prevents ion flux regardless of agonist binding.

Quantitative Data for this compound

The available quantitative data for Alaproclate's interaction with the NMDA receptor is summarized below. It is important to note that this compound is the more potent enantiomer.[1]

| Parameter | Value | Compound | Species/Tissue | Assay | Reference |

| IC50 | 0.3 µM | Alaproclate | Rat Cerebellar Granule Cells | NMDA-induced Ca2+ influx | [1] |

Mechanism of Action

This compound exhibits a distinct non-competitive antagonism of the NMDA receptor with the following key characteristics:

-

Stereoselectivity: The (S)-enantiomer is more potent in its antagonistic activity compared to the (R)-enantiomer.[1]

-

Reversibility: The inhibitory effect of this compound is rapidly reversible upon its removal, suggesting a relatively fast dissociation rate from its binding site.[1]

-

Independence from Glycine and Mg2+: The antagonistic action of Alaproclate is not affected by the concentration of the co-agonist glycine or the channel-blocking ion Mg2+, confirming a non-competitive mechanism that does not involve the glycine binding site or the Mg2+ binding site within the channel pore.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize a non-competitive NMDA receptor antagonist like this compound.

Fluorescence-Based Intracellular Calcium Assay

This assay directly measures the functional consequence of NMDA receptor activation—calcium influx—and its inhibition by an antagonist.

Objective: To determine the IC50 value of this compound for the inhibition of NMDA-induced intracellular calcium increase.

Materials:

-

Primary neuronal cell culture (e.g., rat cerebellar granule cells) or a cell line expressing recombinant NMDA receptors.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+).

-

NMDA and glycine solutions.

-

This compound stock solution.

-

Fluorescence plate reader or microscope.

Procedure:

-

Cell Plating: Plate cells in a multi-well plate (e.g., 96-well) and culture until a confluent monolayer is formed.

-

Dye Loading: Incubate the cells with a calcium indicator dye (e.g., 5 µM Fura-2 AM) in assay buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the plate reader.

-

NMDA Receptor Stimulation: Add a solution of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to all wells to stimulate the NMDA receptors.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence signal over time to capture the calcium influx.

-

Data Analysis: Calculate the change in fluorescence (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) to determine the extent of calcium influx. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to the NMDA receptor. For a non-competitive antagonist, this would typically involve measuring the displacement of a radiolabeled ligand that binds to the channel pore (e.g., [3H]MK-801).

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor channel.

Materials:

-

Rat brain membrane preparation (e.g., from cortex or hippocampus).

-

Radioligand (e.g., [3H]MK-801).

-

This compound stock solution.

-

Assay buffer (e.g., Tris-HCl).

-

Glutamate and glycine solutions (to open the channel for radioligand binding).

-

Non-specific binding control (e.g., a high concentration of unlabeled MK-801).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in buffer and centrifuge to isolate the membrane fraction.

-

Assay Setup: In a multi-tube format, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include tubes for total binding (no competitor) and non-specific binding.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the competitor concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique provides a direct measure of the ion flow through NMDA receptor channels and is a powerful tool for characterizing the mechanism of antagonism.

Objective: To characterize the voltage-dependency and use-dependency of this compound's antagonism of NMDA receptor currents.

Materials:

-

Cultured neurons or cells expressing NMDA receptors.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Extracellular and intracellular recording solutions.

-

NMDA and glycine solutions.

-

This compound solution.

Procedure:

-

Cell Preparation: Prepare a dish of cells for recording.

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell.

-

NMDA Current Elicitation: Apply a solution containing NMDA and glycine to elicit an inward current at a negative holding potential (e.g., -60 mV).

-

Antagonist Application: Co-apply this compound with the NMDA/glycine solution and record the change in current amplitude.

-

Washout: Wash out the antagonist to observe the reversibility of the block.

-

Voltage Protocol: To test for voltage dependency, elicit NMDA currents at various holding potentials in the presence and absence of this compound.

-

Use-Dependency Protocol: To test for use-dependency (channel state-dependency), apply this compound in the absence of agonist and then elicit currents, or apply it during repeated agonist applications.

-

Data Analysis: Measure the peak and steady-state current amplitudes to quantify the degree of inhibition. Analyze the current-voltage relationship and the effect of repeated agonist application to determine the mechanism of antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for characterizing a novel NMDA receptor antagonist.

References

(S)-Alaproclate Neuropharmacological Profile: A Technical Guide

Executive Summary

This document provides a detailed technical overview of the neuropharmacological profile of (S)-Alaproclate, a compound recognized for its dual-action mechanism. Primarily, this compound functions as a selective serotonin reuptake inhibitor (SSRI)[1][2][3]. Its principal therapeutic action is derived from the high-affinity blockade of the serotonin transporter (SERT), which leads to an increase in synaptic serotonin levels.

In addition to its primary SSRI activity, this compound exhibits a distinct secondary mechanism as a potent, reversible, and noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[2]. This guide summarizes the available quantitative data on its binding affinities and functional inhibition, details the experimental protocols used for its characterization, and provides visual representations of its mechanisms of action and relevant experimental workflows.

Primary Mechanism of Action: Serotonin Reuptake Inhibition

This compound's primary pharmacological effect is the selective inhibition of the serotonin transporter (SERT)[1][3]. By binding to SERT, it competitively blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron[4]. This action leads to a sustained increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. In vivo studies have demonstrated that Alaproclate is effective at inhibiting serotonin uptake, with particular potency observed in the hippocampus and hypothalamus[1].

Monoamine Transporter Selectivity

This compound demonstrates high selectivity for the serotonin transporter over other monoamine transporters. While specific Ki and IC50 values for this compound at each transporter are not consistently available in the literature, qualitative descriptions from in vitro binding and in vivo functional studies confirm its profile as a selective serotonin reuptake inhibitor[1]. It has been shown to have negligible effects on norepinephrine (NA) or dopamine (DA) uptake[1].

| Transporter | This compound Binding Affinity / Inhibition Potency | Reference |

| Serotonin Transporter (SERT) | High affinity and potent inhibition | [1][4] |

| Norepinephrine Transporter (NET) | Negligible inhibition of uptake | [1] |

| Dopamine Transporter (DAT) | Negligible affinity (based on D2 receptor binding) | [1] |

Secondary Mechanism of Action: NMDA Receptor Antagonism

A significant secondary pharmacological action of this compound is its role as a noncompetitive antagonist of the NMDA receptor[2]. This interaction is stereoselective, with the (S)-enantiomer being more potent than the R-(+)-enantiomer[2]. By binding to a site within the receptor's ion channel, this compound blocks the influx of Ca²⁺ ions, thereby inhibiting NMDA receptor-mediated signaling. This action is reversible and does not compete with the binding of glycine or Mg²⁺[2].

Potency of NMDA Receptor Inhibition

The inhibitory effect of this compound on NMDA receptor function has been quantified in functional assays.

| Target Action | Method | Value | Reference |

| NMDA Receptor Blockade | Inhibition of NMDA-induced changes in membrane potential and intracellular free Ca²⁺ in cerebellar granule cells. | IC₅₀ = 0.3 µM | [2] |

| NMDA-Evoked Currents | Inhibition in cultured rat hippocampal neurons. | IC₅₀ = 1.1 µM | [5] |

Receptor Selectivity Profile

In vitro binding studies have established that this compound has a focused mechanism of action with minimal off-target effects. It is largely devoid of activity at several key neurotransmitter receptors, which contributes to a more favorable side-effect profile compared to less selective agents like tricyclic antidepressants[1].

| Receptor Target | This compound Binding Affinity | Reference |

| Serotonin (5-HT) Receptors | Practically devoid of action | [1] |

| Histamine H1 Receptors | Practically devoid of action | [1] |

| α1-Adrenergic Receptors | Practically devoid of action | [1] |

| α2-Adrenergic Receptors | Practically devoid of action | [1] |

| Dopamine D2 Receptors | Practically devoid of action | [1] |

| Muscarinic Receptors | Negligible action | [1] |

Experimental Methodologies

The characterization of this compound's neuropharmacological profile relies on standardized in vitro assays. The following sections detail the typical protocols for determining binding affinity (Ki) and functional reuptake inhibition (IC50).

Radioligand Binding Assay Protocol (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its target receptor.

Objective: To determine the Ki of this compound for the serotonin transporter (SERT).

Materials:

-

Membrane Preparation: Homogenized tissue or cell membranes expressing human SERT.

-

Radioligand: A specific SERT radioligand, such as [³H]Citalopram or [³H]Paroxetine.

-

Test Compound: this compound, serially diluted.

-

Buffers: Incubation buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl), wash buffer.

-

Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C glass fiber) and a vacuum manifold.

-

Detection: Scintillation cocktail and a microplate scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a saturating concentration of a known non-labeled SERT inhibitor).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the filter plate. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Detection: After drying the filters, add scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percent inhibition of specific binding against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Serotonin Reuptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the uptake of serotonin into cells or synaptosomes.

Objective: To determine the IC50 of this compound for the inhibition of serotonin reuptake.

Materials:

-

Biological System: HEK293 cells stably expressing hSERT, or synaptosomes prepared from rodent brain tissue[5].

-

Substrate: Radiolabeled serotonin ([³H]5-HT).

-

Buffers: Krebs-Ringer-HEPES (KRH) buffer.

-

Inhibitors: this compound (test compound) and a known potent SERT inhibitor like fluoxetine for determining non-specific uptake[5].

Procedure:

-

Cell Plating: Seed cells into 96-well plates to form a confluent monolayer[5].

-

Pre-incubation: Wash the cells with KRH buffer and pre-incubate them with varying concentrations of this compound or control vehicle for 10-20 minutes at 37°C[5][6].

-

Initiation: Initiate the reuptake reaction by adding [³H]5-HT to all wells at a final concentration near its Km value[5].

-

Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 10-20 minutes) to allow for substrate uptake[5].

-

Termination: Stop the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]5-HT[5].

-

Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific uptake by subtracting the non-specific uptake (wells with fluoxetine) from the total uptake (vehicle control wells).

-

Determine the percent inhibition of specific uptake for each concentration of this compound.

-

Plot the percent inhibition against the log concentration of this compound and use non-linear regression to determine the IC50 value.

-

References

- 1. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alaproclate - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antidepressant binding to the porcine and human platelet serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.glpbio.com [file.glpbio.com]

- 6. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Alaproclate: An In-Depth Technical Guide to its In Vitro Binding Profile on Serotonin Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Alaproclate is a selective serotonin reuptake inhibitor (SSRI) that exhibits a high affinity and selectivity for the serotonin transporter (SERT). This technical guide provides a comprehensive overview of the in vitro binding profile of this compound, detailing its interaction with monoamine transporters. This document summarizes the available quantitative binding data, outlines relevant experimental protocols, and presents visualizations of the associated molecular interactions and experimental workflows. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology and drug development.

Introduction

This compound is the more potent enantiomer of the selective serotonin reuptake inhibitor, Alaproclate. Its mechanism of action primarily involves the competitive inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. Understanding the precise in vitro binding characteristics of this compound to SERT, as well as its off-target binding to other monoamine transporters such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), is crucial for elucidating its pharmacological profile and therapeutic potential.

Quantitative Binding Profile

One study indicated that Alaproclate competitively inhibits serotonin transport and displaces [3H]imipramine from platelet plasma membranes. Notably, the concentration of Alaproclate required to inhibit serotonin transport is lower than that needed to block imipramine binding, suggesting a strong interaction with the serotonin transport site.

In vivo studies have corroborated these findings, showing that Alaproclate has a negligible effect on the uptake of norepinephrine (NA) and dopamine (DA). Furthermore, in vitro binding studies have revealed that Alaproclate possesses a weak affinity for several other receptors, including 5-HT, histamine-H1, alpha-1 and alpha-2 adrenergic, and dopamine D2 receptors. A key characteristic of Alaproclate is its stereoselectivity, with the (S)-enantiomer being more potent than the (R)-enantiomer in its interaction with the NMDA receptor, a property that may contribute to its overall pharmacological effect.

For the purpose of providing a comparative context, the following table summarizes the binding affinities of other common SSRIs.

| Compound | Transporter | K_i_ (nM) |

| (S)-Citalopram | SERT | 1.1 |

| Paroxetine | SERT | 0.1 |

| Sertraline | SERT | 0.41 |

| Fluoxetine | SERT | 2.6 |

Table 1: Comparative Binding Affinities of Select SSRIs for the Serotonin Transporter. This table presents the inhibitory constants (K_i_) of several well-known SSRIs for the human serotonin transporter (SERT), providing a benchmark for understanding the expected potency of a selective serotonin reuptake inhibitor.

Experimental Protocols

The determination of the in vitro binding profile of this compound typically involves radioligand binding assays. A general protocol for such an assay is outlined below.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound, such as this compound, to displace a radiolabeled ligand that is known to bind to the target transporter.

Materials:

-

Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT).

-

Radioligand: A tritiated ligand with high affinity for SERT, such as [³H]citalopram or [³H]paroxetine.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Tris-HCl buffer containing NaCl and KCl.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Incubation: A mixture of the membrane preparation, the radioligand at a fixed concentration (typically at or below its K_d_ value), and varying concentrations of this compound is incubated in the assay buffer.

-

Equilibration: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (K_i_) can then be calculated using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Molecular Interactions and Signaling

The binding of this compound to the serotonin transporter competitively inhibits the reuptake of serotonin from the synaptic cleft. This action leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

Conclusion

This compound is a potent and selective inhibitor of the serotonin transporter. Its in vitro binding profile, characterized by high affinity for SERT and negligible interaction with DAT and NET, underscores its classification as an SSRI. The stereoselective nature of its binding further highlights the specific molecular interactions involved in its pharmacological activity. The experimental protocols and conceptual diagrams provided in this guide offer a foundational understanding for further research and development of compounds targeting the serotonin transporter system. Further studies to precisely quantify the Ki values of this compound for SERT, DAT, and NET would provide a more complete and valuable dataset for the scientific community.

(S)-Alaproclate and the NMDA Receptor: A Technical Guide to a Noncompetitive Antagonistic Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Alaproclate, the more potent stereoisomer of Alaproclate, is recognized for its role as a selective serotonin reuptake inhibitor (SSRI) that has been investigated for the treatment of depression. Beyond its primary mechanism of action, this compound exhibits a significant interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] This technical guide provides an in-depth analysis of the interaction between this compound and the NMDA receptor, with a focus on its noncompetitive antagonist properties. While specific interactions with individual NMDA receptor subunits remain to be fully elucidated in publicly available literature, this document synthesizes the current understanding of its mechanism of action and provides relevant experimental methodologies.

This compound as a Noncompetitive NMDA Receptor Antagonist

This compound acts as a potent, reversible, and noncompetitive antagonist of the NMDA receptor.[1] This classification indicates that this compound does not compete with the endogenous agonist, glutamate, or the co-agonist, glycine, for their binding sites on the receptor. Instead, it is thought to bind to a distinct site on the receptor-channel complex, thereby inhibiting ion flow. The antagonism is stereoselective, with the (S)-enantiomer being more potent than the (R)-(+)-enantiomer.[1]

Quantitative Analysis of this compound's Antagonistic Activity

The primary quantitative data available for the inhibitory effect of Alaproclate on NMDA receptor function comes from studies on cerebellar granule cells.

| Compound | Parameter | Value | Cell Type | Reference |

| Alaproclate | IC50 | 0.3 µM | Cerebellar Granule Cells | [1] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of the drug that is required for 50% inhibition of the NMDA-induced response.

It is important to note that specific binding affinities (Ki) or efficacy (EC50) values for this compound at different NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B) are not currently available in the reviewed scientific literature.

Putative Signaling Pathway of NMDA Receptor Antagonism by this compound

The following diagram illustrates the general signaling pathway of NMDA receptor activation and the proposed point of inhibition by this compound. As a noncompetitive antagonist, this compound is hypothesized to bind within the ion channel pore or at an allosteric site to prevent ion influx, even when glutamate and glycine are bound.

Figure 1: Proposed mechanism of this compound's noncompetitive antagonism of the NMDA receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for the specific study that derived the IC50 value for Alaproclate are not fully available in the abstract. However, based on the cited methodology and general practices in the field, the following are representative protocols for investigating the interaction of a noncompetitive antagonist like this compound with NMDA receptors.

Calcium Imaging using Fura-2 AM in Cerebellar Granule Cells

This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation and its inhibition by an antagonist.

a. Cell Culture:

-

Primary cerebellar granule cells are isolated from neonatal rats and cultured on poly-L-lysine coated coverslips.

-

Cells are maintained in a suitable culture medium for 7-10 days to allow for maturation and expression of NMDA receptors.

b. Fura-2 AM Loading:

-

The culture medium is replaced with a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Cells are incubated for 30-45 minutes at 37°C in the dark.

-

After incubation, cells are washed with the loading buffer to remove extracellular Fura-2 AM and allowed to de-esterify the dye for at least 30 minutes.

c. Calcium Imaging:

-

The coverslip with loaded cells is mounted on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

-

A baseline fluorescence ratio (F340/F380) is established.

-

Cells are perfused with a buffer containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to induce a calcium influx, leading to an increase in the F340/F380 ratio.

-

To test the effect of this compound, cells are pre-incubated with various concentrations of the compound before the application of NMDA and glycine.

-

The inhibition of the NMDA-induced calcium response is measured, and the IC50 value is calculated from the concentration-response curve.

Figure 2: Experimental workflow for Fura-2 AM calcium imaging to assess NMDA receptor antagonism.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through NMDA receptors and the effect of antagonists on these currents.

a. Cell Preparation:

-

Cultured cerebellar granule cells or other suitable cell lines expressing NMDA receptors are used.

-

The coverslip with cells is placed in a recording chamber on an inverted microscope and continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4).

b. Patch-Clamp Recording:

-

A glass micropipette with a tip resistance of 3-5 MΩ is filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2) and used to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

c. NMDA-Evoked Currents:

-

NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) are applied to the cell using a rapid perfusion system to evoke an inward current.

-

To study the effect of this compound, the compound is co-applied with the agonists at various concentrations.

-

The reduction in the amplitude of the NMDA-evoked current is measured to determine the extent of inhibition.

Figure 3: Experimental workflow for whole-cell patch-clamp electrophysiology to characterize NMDA receptor antagonism.

Conclusion and Future Directions

This compound is a well-characterized noncompetitive antagonist of the NMDA receptor, with the (S)-enantiomer demonstrating greater potency. The available data provides a solid foundation for understanding its inhibitory action on a global receptor level. However, a significant gap in knowledge exists regarding the interaction of this compound with specific NMDA receptor subunits. Future research should focus on elucidating these subunit-specific interactions to better understand the compound's pharmacological profile and its potential therapeutic applications. Techniques such as radioligand binding assays with membranes from cells expressing specific recombinant NMDA receptor subunit combinations and electrophysiological recordings from these cells would be invaluable in determining the binding affinities and inhibitory potencies of this compound at different subunit compositions. Such studies would provide a more nuanced understanding of its mechanism of action and could inform the development of more selective NMDA receptor modulators.

References

Alaproclate: An In-Depth Technical Review of its Early Research and Discontinuation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alaproclate was a pioneering drug candidate developed in the 1970s by the Swedish pharmaceutical company Astra AB (now AstraZeneca). As one of the first selective serotonin reuptake inhibitors (SSRIs), it represented a significant advancement in the potential treatment of depression.[1] Early research also suggested its potential utility in dementia.[2][3] However, the development of Alaproclate was ultimately halted due to concerns regarding hepatotoxicity observed in preclinical animal studies.[1] This technical guide provides a comprehensive overview of the early research on Alaproclate, detailing its dual mechanism of action, summarizing key experimental findings, and elucidating the reasons for its discontinuation.

Core Pharmacological Profile

Alaproclate's primary mechanism of action is the selective inhibition of serotonin (5-HT) reuptake by blocking the serotonin transporter (SERT).[2] This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. In addition to its SSRI properties, Alaproclate was also discovered to be a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1]

Quantitative Pharmacological Data

| Parameter | Value | Species/System | Reference |

| Serotonin Transporter (SERT) Affinity | |||

| Inhibition of Serotonin Transport | Lower concentration required than for imipramine binding inhibition | Porcine and human platelet plasma membranes | [4] |

| NMDA Receptor Antagonism | |||

| IC50 (for blocking NMDA-induced responses) | 0.3 µM | Rat cerebellar granule cells |

Preclinical Research

A battery of preclinical studies was conducted to evaluate the efficacy and safety of Alaproclate in various animal models.

In Vitro Studies

-

Receptor Binding Profile: In vitro binding studies revealed that Alaproclate had weak affinity for 5-HT, histamine-H1, alpha 1, -alpha 2-adrenergic, and dopamine D2 receptors. It also showed a weak affinity for 3H-norzimeldine binding sites compared to imipramine and had a negligible effect on muscarinic receptors.[2]

In Vivo Animal Models

Alaproclate was evaluated in several animal models of depression and cognitive function.

| Animal Model | Key Findings | Reference |

| Forced Swim Test | Demonstrated antidepressant-like effects. | |

| Learned Helplessness | Effective in this model. | |

| Two-Way Active Avoidance | Did not cause disruptions in acquisition, unlike zimeldine. | |

| Cued Navigation Performance | Impaired spatial navigation ability in rats. |

Experimental Protocols

Forced Swim Test (Rat)

The forced swim test is a behavioral model used to screen for antidepressant-like activity. The protocol typically involves two sessions.

-

Day 1 (Pre-test): Rats are individually placed in a cylinder (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 15 cm for a 15-minute session.

-

Day 2 (Test): 24 hours after the pre-test, rats are returned to the water cylinder for a 5-minute test session following administration of the test compound (e.g., Alaproclate) or vehicle.

-

Data Analysis: The duration of immobility (the time the rat spends floating without struggling) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.

In Vivo Microdialysis for Neurotransmitter Release

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, striatum) of an anesthetized rat.

-

Perfusion: Following a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: The dialysate, containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals.

-

Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

Clinical Research

Early clinical trials of Alaproclate were conducted in patients with depression and dementia of the Alzheimer's type.

Depression

An open-label clinical study involving a small number of patients with depressive illness was conducted.

| Outcome Measure | Key Findings | Reference |

| Hamilton Depression Rating Scale (HDRS) | Five patients showed an average improvement of more than 21 points, while six patients had an average improvement of seven points. | [5] |

| Adverse Effects | Some patients experienced anticholinergic side effects and abnormal liver function tests, though none were severe enough to warrant discontinuation of the drug.[5] |

Dementia of the Alzheimer's Type

A study involving 12 patients with dementia of the Alzheimer's type investigated the pharmacokinetics and clinical effects of Alaproclate.

| Outcome Measure | Key Findings | Reference |

| Pharmacokinetics | Elimination half-life of 7.1 ± 0.9 hours; Plasma protein binding of 82 ± 1%. | [3] |

| Clinical Efficacy | A positive effect on emotional functions was observed in five of the patients based on global rating. | [3] |

Discontinuation of Alaproclate: The Role of Hepatotoxicity

The development of Alaproclate was terminated due to the emergence of liver complications in preclinical rodent studies.[1] Drug-induced liver injury (DILI) is a significant concern in drug development and can be either dose-dependent and predictable or idiosyncratic and unpredictable.[6] For many antidepressants, liver damage is often idiosyncratic.[7][8] While abnormal liver function tests were noted in an early human trial of Alaproclate, these were not considered severe.[5] The decision to halt development was primarily driven by the findings in animal models.

The exact details of the preclinical toxicology studies that led to the discontinuation of Alaproclate are not extensively documented in publicly available literature. However, the general approach to assessing drug-induced liver injury in animal models involves:

-

Animal Species: Typically, studies are conducted in at least two species, one rodent (e.g., rat, mouse) and one non-rodent (e.g., dog, primate).

-

Dosage and Duration: Animals are administered various doses of the drug over different time periods (acute, sub-chronic, and chronic).

-

Monitoring: Key indicators of liver function are monitored, including serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin.

-

Histopathology: At the end of the study, liver tissues are examined microscopically for signs of damage, such as necrosis, inflammation, and steatosis.

The observation of significant and irreversible liver damage in these preclinical models would have raised serious safety concerns, ultimately leading to the decision to discontinue the development of Alaproclate.

Signaling Pathways and Logical Relationships

Serotonin Reuptake Inhibition Signaling Pathway

The primary therapeutic action of Alaproclate as an SSRI involves the modulation of serotonergic signaling.

NMDA Receptor Antagonism Signaling Pathway

Alaproclate's secondary action as an NMDA receptor antagonist involves the glutamatergic system.

Logical Flow of Alaproclate's Discontinuation

The decision to discontinue the development of Alaproclate followed a logical progression of preclinical and early clinical findings.

Conclusion

Alaproclate was a promising early SSRI with a unique dual mechanism of action that also involved NMDA receptor antagonism. Preclinical and early clinical studies demonstrated its potential as an antidepressant and for the treatment of emotional disturbances in dementia. However, the discovery of hepatotoxicity in animal models ultimately led to the cessation of its development. The story of Alaproclate serves as a critical case study in drug development, highlighting the importance of thorough preclinical safety evaluations and the hurdles that even promising compounds must overcome to reach clinical application. While Alaproclate itself did not make it to market, the research surrounding it contributed to the broader understanding of serotonergic and glutamatergic systems in psychiatric and neurological disorders, paving the way for the development of subsequent generations of safer and more effective treatments.

References

- 1. Alaproclate - Wikipedia [en.wikipedia.org]

- 2. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alaproclate: a pharmacokinetic and biochemical study in patients with dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of NMDA receptors in acute liver failure and ammonia toxicity: therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. psychiatryonline.org [psychiatryonline.org]

- 7. Antidepressants and Hepatotoxicity: A Cohort Study among 5 Million Individuals Registered in the French National Health Insurance Database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antidepressants- and antipsychotics-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Alaproclate: A Dual-Action Modulator of Serotonergic and Glutamatergic Neurotransmission

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-Alaproclate, the active enantiomer of the selective serotonin reuptake inhibitor (SSRI) alaproclate, presents a compelling profile as a dual-action modulator of central nervous system activity. Beyond its primary mechanism of potently and selectively inhibiting the serotonin transporter (SERT), this compound also functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the effects of this compound on monoamine neurotransmitters, detailing its in vitro and in vivo pharmacological properties. The document summarizes quantitative data, outlines key experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound, offering a valuable resource for researchers, scientists, and drug development professionals in the field of neuropharmacology.

Introduction

Alaproclate was developed as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression.[1][2] Subsequent research revealed that its pharmacological activity resides primarily in the (S)-enantiomer and that it possesses an additional mechanism of action as a non-competitive antagonist of the NMDA receptor.[1][3] This dual functionality suggests a unique therapeutic potential, as both serotonergic and glutamatergic systems are critically implicated in the pathophysiology of mood disorders and other neurological conditions. Understanding the nuanced effects of this compound on monoamine neurotransmitter systems is therefore of significant interest for the development of novel therapeutics.

Effects on Monoamine Transporters

| Parameter | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Reference |

| Binding Affinity (Ki) | High Affinity (Specific values not available) | Low to negligible affinity | Low to negligible affinity | [4] |

| Uptake Inhibition (IC50) | Potent Inhibition (Specific values not available) | Weak to negligible inhibition | Weak to negligible inhibition | [4] |

Table 1: In Vitro Affinity and Potency of this compound for Monoamine Transporters.

Effects on NMDA Receptors

Alaproclate acts as a non-competitive antagonist of the NMDA receptor. Studies on racemic alaproclate have determined an IC50 value of 0.3 µM for the blockade of NMDA-induced responses in cerebellar granule cells.[1][3] Importantly, the (S)-enantiomer has been shown to be more potent than the (R)-enantiomer in this regard.[1][3] This antagonism of the NMDA receptor-coupled ion flow is reversible and does not affect the glycine sensitivity of the receptor.[1]

| Parameter | NMDA Receptor | Reference |

| Antagonism (IC50) | 0.3 µM (racemic alaproclate) | [1][3] |

| Enantioselectivity | (S)-enantiomer is more potent | [1][3] |

Table 2: In Vitro NMDA Receptor Antagonist Activity of Alaproclate.

In Vivo Effects on Monoamine Neurotransmitters

In vivo microdialysis studies in rats have shown that acute administration of SSRIs, including compounds with similar mechanisms to alaproclate, can increase extracellular serotonin levels in various brain regions, including the frontal cortex and raphe nuclei.[5] The magnitude of this increase can be influenced by the specific brain region and the dose administered.[5][6] For alaproclate specifically, in vivo studies have demonstrated a regional selectivity in its ability to block serotonin uptake, being most potent in the hippocampus and hypothalamus.[4]

Signaling Pathways

The dual action of this compound on both the serotonin transporter and the NMDA receptor results in a complex modulation of intracellular signaling cascades.

Serotonin Reuptake Inhibition Pathway